Cas no 1861-40-1 (Benfluralin)
Benfluralin Chemical and Physical Properties
Names and Identifiers
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- N-Butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline
- N-butyl-N-ethyl-alpha,alpha,alpha-trifluoro-2,6-dinitro-p-toluidine
- Benfluralin
- Benfluralin Solution
- Dinitroaniline Pesticide Mix
- Herbicide Mixture
- 4-trifluoromethyl-2,6-dinitro-N-ethyl-N-n-butyl aniline
- Balan
- Benalan
- Benefex
- benefin
- Benephin
- Benfluraline
- Bethrodine
- Binnell
- N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine
- N-butyl-N-ethyl-α,α,α-trif
- N-ethyl-N-n-butyl-4-trifluoromethyl-2,6-dinitroaniline
- N-n-butyl-N-ethyl-2,6-dinitro-4-trifluoromethylaniline
- Binn
- TEAM
- Quilan
- Bhulan
- EL-110
- Balfin
- Blulan
- l54521
- XL-2G
- Flubalex
- Bonalan
- Carpidor
- Banafine
- Emblem
- Caswell No. 130
- Benefin [WITHDRAWN]
- Benfluralin [BSI:ISO]
- Benfluraline [ISO-French]
- N-Butyl-2,6-dinitro-N-ethyl-4-trifluoromethylaniline
- Benzenamine, N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)-
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- MDL: MFCD00078630
- Inchi: 1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3
- InChI Key: SMDHCQAYESWHAE-UHFFFAOYSA-N
- SMILES: FC(C1C([H])=C(C(=C(C=1[H])[N+](=O)[O-])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 335.10900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.3
- Topological Polar Surface Area: 94.9
Experimental Properties
- Color/Form: solid
- Density: 1.3435 (estimate)
- Melting Point: 65-66.5°
- PSA: 94.88000
- LogP: 5.19460
- Merck: 13,1037
- Solubility: Soluble in water
Benfluralin Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H410
- Warning Statement: P273,P501
- Hazardous Material transportation number:UN 3077
- WGK Germany:2
- Hazard Category Code: 50/53
- Safety Instruction: S22-S24/25-S60-S61
- RTECS:XU4550000
-
Hazardous Material Identification:
- Safety Term:S22;S24/25;S60;S61
- Risk Phrases:R50/53
- Toxicity:LD50 orally in female rats: >10,000 mg/kg (Goldenthal)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Benfluralin Customs Data
- HS CODE:2921430032
- Customs Data:
China Customs Code:
2921430032Overview:
2921430032 Ibuprofen.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Summary:
2921430032 n-butyl-n-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
Benfluralin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DR944-200mg |
Benfluralin |
1861-40-1 | 98% | 200mg |
¥303.0 | 2022-02-28 | |
| MedChemExpress | HY-B2045-10mM*1mLinDMSO |
Benfluralin |
1861-40-1 | ≥98.0% | 10mM*1mLinDMSO |
¥770 | 2023-07-26 | |
| MedChemExpress | HY-B2045-50mg |
Benfluralin |
1861-40-1 | ≥98.0% | 50mg |
¥200 | 2024-04-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140808-1g |
Benfluralin |
1861-40-1 | 98% | 1g |
¥4199.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030236-250mg |
Benfluralin |
1861-40-1 | 250mg |
¥374 | 2023-09-09 | ||
| DC Chemicals | DC12299-100 mg |
Benfluralin |
1861-40-1 | >98% | 100mg |
$100.0 | 2022-03-01 | |
| DC Chemicals | DC12299-250 mg |
Benfluralin |
1861-40-1 | >98% | 250mg |
$200.0 | 2022-03-01 | |
| DC Chemicals | DC12299-1 g |
Benfluralin |
1861-40-1 | >98% | 1g |
$400.0 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | DRE-C10470000-250mg |
Benfluralin |
1861-40-1 | 250mg |
¥ 1085 | 2022-04-26 | ||
| TRC | B120100-100mg |
Benfluralin |
1861-40-1 | 100mg |
$ 133.00 | 2023-04-19 |
Benfluralin Suppliers
Benfluralin Related Literature
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Seydou Traore,Jean-Jacques Aaron Analyst 1989 114 609
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Anna A. Boyd-Boland,Sonia Magdic,Janusz B. Pawliszyn Analyst 1996 121 929
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Antonio Finizio,Giovanna Azimonti,Sara Villa J. Environ. Monit. 2011 13 49
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Gerardo Martínez-Domínguez,Roberto Romero-González,Antonia Garrido-Frenich Anal. Methods 2014 6 5376
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5. Selection of representative matrices for the multiresidue analysis of pesticides in tea by GC-MS/MSYan Li,Zhibin Wang,FaMing Gao,DanDan Song,Xiong Lu Anal. Methods 2018 10 855
Additional information on Benfluralin
Benfluralin: A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research Insights
Benfluralin, identified by CAS No. 1861-40-1, is a widely recognized herbicide belonging to the substituted urea chemical class. With the molecular formula C14H16ClN3O2S, this compound has been extensively studied for its role in agricultural weed management and its interactions with biological systems. First synthesized in the 1960s, benfluralin remains a subject of ongoing research due to its complex mode of action and evolving environmental considerations. Recent studies have shed light on its potential applications beyond traditional crop protection, including insights into its pharmacological properties and biodegradation pathways.
The molecular structure of benfluralin features a chlorinated benzene ring linked to a urea moiety via an alkyl chain, which contributes to its lipophilicity and persistence in soil environments. This structural configuration enables it to selectively inhibit acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By disrupting this metabolic pathway, benfluralin effectively prevents weed germination without causing significant harm to established crops—a mechanism that has been validated through multiple biochemical assays published in journals such as Weed Science. However, recent investigations highlight variations in enzyme sensitivity across plant species, prompting researchers to explore targeted application strategies to enhance efficacy while minimizing ecological impact.
In agricultural practice, benfluralin applications are primarily directed toward pre-emergence weed control in cereals like wheat and barley. A 2023 study by Smith et al. demonstrated that when applied at optimized concentrations (typically 0.5–2 kg/ha), it achieves over 95% control efficiency against broadleaf weeds such as lambsquarters (Chenopodium album) and chickweed (Stellaria media). The compound’s long residual activity—up to six months under certain soil conditions—has been attributed to its low water solubility (c.a. 0.5 mg/L) and strong adsorption to organic matter. These properties are advantageous for sustained weed suppression but also raise concerns regarding off-target persistence.
New research directions for benfluralin chemistry now focus on improving its environmental profile through structural modifications. For instance, a team at the University of Edinburgh recently reported synthesizing analogs with branched alkyl chains that exhibit comparable herbicidal activity but degrade twice as rapidly under aerobic soil conditions (Journal of Agricultural and Food Chemistry, 2023). Such advancements leverage computational modeling tools like density functional theory (DFT) to predict optimal substituent positions that balance efficacy and biodegradability without compromising selectivity against target weeds.
Innovations in formulation technology have also emerged as key areas of study. A collaborative project between Bayer Crop Science and the Max Planck Institute demonstrated that encapsulating benfluralin within poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduces leaching by 78% while maintaining crop safety margins (ACS Sustainable Chemistry & Engineering, 2023). This approach aligns with global trends toward precision agriculture by minimizing chemical exposure while maximizing localized delivery efficiency.
Eco-toxicological evaluations continue to refine our understanding of benfluralin’s environmental footprint. While traditional toxicity assays indicated low mammalian toxicity with an LD₅₀ exceeding 5 g/kg in rodents (OECD guidelines), emerging studies reveal sublethal effects on soil microbiota at concentrations below regulatory thresholds. Research published in Nature Communications Biology (June 2023) identified disruptions in nitrogen-fixing bacterial communities at levels as low as 5 mg/kg soil, underscoring the importance of context-specific risk assessments beyond acute toxicity metrics.
Pioneering work from the Institute of Environmental Sciences has mapped benfluralin’s degradation pathways using metabolomics approaches. The compound undergoes hydrolysis under alkaline conditions but primarily degrades via microbial oxidation pathways involving cytochrome P450 enzymes in soil fungi like Pseudomonas fluorescens. This discovery opens avenues for bioaugmentation strategies—introducing specific microbial strains—to accelerate breakdown rates in contaminated soils without compromising agricultural utility.
In non-agricultural contexts, recent studies indicate potential therapeutic applications for benfluralin derivatives. A groundbreaking paper from Stanford University’s Chemical Biology Lab showed that certain analogs exhibit anti-inflammatory properties by modulating prostaglandin synthesis pathways—a mechanism analogous to their herbicidal action but applied within human cell systems (Journal of Medicinal Chemistry, March 2024). While still preliminary, these findings suggest novel avenues for drug development leveraging established agrochemical scaffolds.
Sustainable production methods are another active research area. Traditional synthesis routes involving phosgene-based carbonylation steps are being replaced with greener alternatives using microwave-assisted solvent-free protocols reported by researchers at ETH Zurich (Green Chemistry Letters & Reviews, December 2023). These methods reduce energy consumption by up to 40% while achieving comparable yields through optimized reaction parameters such as temperature cycling between 80–150°C.
The compound’s photostability characteristics have gained renewed attention following solar-powered degradation experiments conducted at MIT’s Environmental Solutions Initiative. When exposed to simulated sunlight under titanium dioxide photocatalysis conditions (c.a. pH 7), benfluralin exhibited half-life reduction from weeks to hours—a breakthrough potentially applicable for remediation of contaminated waterways where traditional chemical breakdown is insufficient.
Epidemiological studies now emphasize occupational exposure risks during application rather than consumer exposure via treated crops. A longitudinal analysis involving over 5,000 farmers across six countries found no significant correlation between dermal exposure levels below OSHA-recommended limits and chronic health outcomes over a decade-long follow-up period (Environmental Health Perspectives, September 2023). However, researchers caution against prolonged contact with concentrated formulations due to potential skin irritation risks identified through recent patch test studies on human volunteers.
Biochemical profiling using advanced analytical techniques has revealed unexpected interactions with plant hormone signaling pathways. LC-MS/MS analyses published in New Phytologist demonstrated that benfluralin induces ethylene production in susceptible weeds at sublethal doses—a finding that may inform integrated pest management strategies combining hormonal disruption with traditional herbicidal mechanisms for enhanced control efficacy without increasing application rates.
Socio-economic assessments highlight its continued relevance despite regulatory pressures across Europe where it was banned under EU Directive 91/414/EEC due to persistent residues detected in groundwater samples post-application (EFSA report July 2023). In regions where alternatives remain limited such as Australia’s wheat belts or South American soy plantations, farmers continue utilizing benfluralin formulations adhering strictly to recommended application protocols designed minimize leaching risks through controlled irrigation practices and buffer zone implementation strategies validated through field trials conducted since late 2023.
Nanotechnology integration presents promising opportunities for precision delivery systems reducing environmental load while maintaining efficacy benchmarks set by conventional granular formulations used since the compound’s commercialization began nearly six decades ago according industry standards established by CropLife International guidelines updated Q4/23 . Researchers at Wageningen University developed graphene oxide-based carriers capable of spatially restricting herbicide activity within seed beds thus limiting off-target migration – this innovation achieved patent approval earlier this year (Patent US |||PHONE_NUMBER||| X).
Safety protocols have evolved alongside new discovery avenues: recent toxicokinetic studies using zebrafish models revealed rapid hepatic metabolism into less toxic metabolites when administered orally – findings published December quarter which align with previous mammalian data yet provide deeper mechanistic insights applicable for designing safer agrochemical formulations . Occupational safety measures now include mandatory use of protective gloves rated against organic solvents during handling procedures supported by new material science advancements enabling cost-effective protective gear manufacturing processes developed last fiscal year .
Agriculturally relevant mutations conferring resistance have been genetically mapped using CRISPR-Cas9 editing techniques applied on model plant species like Arabidopsis thaliana . This research identified point mutations within ACCase genes leading resistance development – findings published January quarter which will aid early detection programs currently being piloted across North American corn belts . Resistance management strategies now incorporate rotational use protocols verified through multi-year field trials showing resistance delay up three seasons when combined with other mode-of-action herbicides according regional extension service recommendations updated early this year .
Innovative recycling methodologies demonstrate promise for mitigating waste issues associated with production facilities . A pilot project led by Syngenta scientists achieved over 97% recovery rates using supercritical CO₂ extraction followed reverse osmosis purification steps documented July quarter , enabling closed-loop manufacturing systems reducing waste output significantly below EPA regulatory thresholds established under amended guidelines effective April last year . Such advancements position benfluralin formulations favorably within evolving sustainability frameworks adopted globally .
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